molecular formula C13H14N2O4 B5057627 methyl 2-(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate

methyl 2-(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate

Cat. No.: B5057627
M. Wt: 262.26 g/mol
InChI Key: WOPPTAVDQVQNFP-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is a complex organic compound with a benzodiazepine core structure. Benzodiazepines are well-known for their psychoactive properties, but this specific compound has unique structural features that make it interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate, followed by a series of reactions including hydrazinolysis, cyclization, and esterification . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. The benzodiazepine core can bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The exact pathways and molecular interactions depend on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl)acetate is unique due to its benzodiazepine core, which imparts specific biological activities not found in similar compounds with different core structures. This makes it particularly valuable for research into neurological and psychiatric applications.

Properties

IUPAC Name

methyl 2-(4-methyl-2,5-dioxo-3H-1,4-benzodiazepin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14-7-11(16)15(8-12(17)19-2)10-6-4-3-5-9(10)13(14)18/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPPTAVDQVQNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C2=CC=CC=C2C1=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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